molecular formula C19H16FN3O2S B2530102 N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide CAS No. 450342-95-7

N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide

Cat. No.: B2530102
CAS No.: 450342-95-7
M. Wt: 369.41
InChI Key: FRQFPAYTUUTMFN-UHFFFAOYSA-N
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Description

The compound N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide features a thieno[3,4-c]pyrazole core substituted at the 2-position with a 4-fluorophenyl group and at the 3-position with a 2-methoxybenzamide moiety. Its synthesis likely involves cyclization and alkylation steps analogous to those described for related compounds (e.g., triazole and thienopyrazole derivatives) . Key structural confirmation methods include IR spectroscopy (absence of νS-H at ~2500–2600 cm⁻¹, confirming the thione tautomer) and NMR spectroscopy .

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O2S/c1-25-17-5-3-2-4-14(17)19(24)21-18-15-10-26-11-16(15)22-23(18)13-8-6-12(20)7-9-13/h2-9H,10-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRQFPAYTUUTMFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the class of thieno[3,4-c]pyrazole derivatives, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. The following sections will detail the biological activities associated with this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C16H13FN4O2SC_{16}H_{13}FN_{4}O_{2}S with a molecular weight of approximately 344.4 g/mol. The compound features a thieno[3,4-c]pyrazole core that is substituted with a fluorophenyl group and a methoxybenzamide moiety.

PropertyValue
Molecular FormulaC16H13FN4O2SC_{16}H_{13}FN_{4}O_{2}S
Molecular Weight344.4 g/mol
CAS Number1226446-74-7

Anticancer Activity

Thieno[3,4-c]pyrazole derivatives have been investigated for their anticancer properties. For instance, compounds within this class have shown inhibition of various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest. The presence of the fluorophenyl group may enhance the lipophilicity and cellular uptake of the compound, potentially increasing its efficacy against tumor cells. Studies indicate that modifications in the substituent groups can significantly influence the biological activity of these compounds .

Anti-inflammatory Effects

The anti-inflammatory activity of benzamide derivatives has been documented extensively. Compounds similar to this compound have exhibited significant inhibition of pro-inflammatory cytokines in various in vitro models. This suggests that the compound may possess similar properties that could be beneficial in treating inflammatory diseases.

Case Studies

  • Antiviral Activity Assessment :
    • A study evaluated a series of N-phenylbenzamide derivatives for their ability to inhibit HBV replication. The results indicated that certain structural modifications led to enhanced antiviral efficacy through increased A3G levels in HepG2 cells .
  • Anticancer Efficacy :
    • In a recent investigation into thieno[3,4-c]pyrazole derivatives as potential anticancer agents, several compounds demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7). The study concluded that these compounds could serve as lead candidates for further development in cancer therapy due to their ability to induce apoptosis effectively .

Comparison with Similar Compounds

Core Structure and Substituent Variations

Compound Name 2-Position Substituent 3-Position Substituent Molecular Formula Key Spectral Features (IR/NMR)
Target Compound: N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide 4-Fluorophenyl 2-Methoxybenzamide C₂₀H₁₇FN₂O₂S νC=S at 1247–1255 cm⁻¹; absence of νC=O at 1663–1682 cm⁻¹
4-Bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide () 4-Methylphenyl 4-Bromobenzamide C₂₀H₁₇BrN₂O₂S Not explicitly reported; likely νC=O ~1680 cm⁻¹
2-((Difluoromethyl)thio)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide () 4-Methoxyphenyl 2-(Difluoromethylthio)benzamide C₂₀H₁₇F₂N₃O₂S₂ νS-H absent; νC=S similar to target compound
N-[5-[(2R)-2-Methoxy-2-phenylacetyl]-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide () Pyrrolo[3,4-c]pyrazole core (vs. thieno) 4-(4-Methylpiperazinyl)benzamide C₂₅H₂₈N₆O₃ IR: νC=O at ~1680 cm⁻¹; complex NMR splitting due to stereochemistry

Electronic and Steric Effects

  • Fluorine vs. Bromine () introduces greater steric bulk and polarizability, which may affect binding interactions .
  • Methoxy Positioning : The ortho-methoxy group in the target’s benzamide moiety may induce steric hindrance or conformational rigidity compared to para-substituted analogs (e.g., 4-bromo in ), influencing solubility and target affinity .
  • Thione vs. Thiol Tautomers : Spectral data confirm that the target compound and analogs like those in and predominantly exist as thione tautomers, critical for stability and reactivity .

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